molecular formula C21H22ClN3O4 B3257265 Urea, N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-propyl- CAS No. 286369-64-0

Urea, N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-propyl-

Cat. No.: B3257265
CAS No.: 286369-64-0
M. Wt: 415.9 g/mol
InChI Key: JKGNBTRMHKKGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a quinoline scaffold substituted with 6,7-dimethoxy groups and a chlorophenyl-propyl urea linkage. It is structurally categorized as a tyrosine kinase inhibitor (TKI), specifically targeting vascular endothelial growth factor receptors (VEGFRs). The compound’s primary therapeutic application lies in oncology, particularly for renal cell carcinoma (RCC), where it inhibits angiogenesis by blocking VEGFR-1, -2, and -3 with IC50 values of 30 nM, 6.5 nM, and 15 nM, respectively . Its crystalline hydrochloride monohydrate form (Tivozanib) has been granted market authorization in the EU (EU/1/17/1215) and is patented under No. 1559715 . The synthesis involves coupling 3-amino-5-methylisoxazole with a phenyl chloroformate intermediate derived from 6,7-dimethoxy-4-quinolyl and 2-chloro-4-hydroxyphenyl precursors .

Properties

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c1-4-8-24-21(26)25-16-6-5-13(10-15(16)22)29-18-7-9-23-17-12-20(28-3)19(27-2)11-14(17)18/h5-7,9-12H,4,8H2,1-3H3,(H2,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGNBTRMHKKGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160707
Record name N-[2-Chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N′-propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286369-64-0
Record name N-[2-Chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N′-propylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286369-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N′-propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N’-propyl- typically involves multiple steps. One common method includes the reaction of 2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]aniline with propyl isocyanate under controlled conditions to form the desired urea derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Urea, N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N’-propyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Urea, N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N’-propyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of tumor growth and the reduction of inflammation.

Comparison with Similar Compounds

Sulfonyloxy-Substituted Diarylureas ()

A series of N,N’-diarylureas with methanesulfonyloxy (mesyl), ethanesulfonyloxy, or longer alkyl/cycloalkyl sulfonyloxy substituents share the urea backbone but differ in their aromatic substitution patterns. These compounds are designed for enhanced solubility and metabolic stability compared to the dimethoxyquinoline-containing parent compound.

Thiadiazolyl Urea Derivatives ()

Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- (CAS 34014-18-1) replaces the quinoline moiety with a tert-butyl-substituted thiadiazole ring. This structural shift likely alters target specificity, as thiadiazoles are more commonly associated with antimicrobial or anti-inflammatory activity rather than kinase inhibition.

Isoquinoline-Urea Hybrids ()

Urea, N-[2-[(1R)-1-[2-(2,5-difluorophenyl)ethyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl]-N'-(2-methyl-4-quinolinyl) introduces a chiral isoquinoline core and difluorophenyl side chain. The added stereochemical complexity and fluorinated groups may improve blood-brain barrier penetration, but its VEGFR inhibition profile remains uncharacterized.

Pharmacokinetic and Clinical Differences

  • Target Compound: Tivozanib’s hydrochloride monohydrate form exhibits prolonged release kinetics and high bioavailability, with Phase III trials demonstrating a median progression-free survival of 11.9 months in RCC .
  • Sulfonyloxy Analogues : The sulfonate esters in may act as prodrugs, improving water solubility but requiring enzymatic activation for therapeutic efficacy .
  • Thiadiazolyl Urea: Limited pharmacokinetic data exists, though the tert-butyl group may enhance lipophilicity and tissue penetration .

Patent and Regulatory Status

  • Target Compound: Patented until 2028 (No. 1559715) and approved in the EU since 2017 .
  • Sulfonyloxy Analogues: No market approvals; patents focus on synthetic methods rather than clinical applications .
  • Thiadiazolyl Urea : Listed in chemical registries (CAS 34014-18-1) but lacks therapeutic patents .

Biological Activity

Urea, N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-propyl- (CAS No. 286369-64-0) is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a urea moiety substituted with a chloro group and a quinoline derivative, which contributes to its unique biological properties. The structural formula can be represented as follows:

N 2 chloro 4 6 7 dimethoxy 4 quinolinyl oxy phenyl N propyl \text{N 2 chloro 4 6 7 dimethoxy 4 quinolinyl oxy phenyl N propyl }

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors that are crucial in various cellular processes:

  • Tyrosine Kinase Inhibition : The compound is known to inhibit tyrosine kinases, which are involved in signaling pathways that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth and inflammation.
  • Interaction with Molecular Targets : The quinoline moiety may interact with DNA or RNA, potentially affecting gene expression and cellular function .

Antitumor Activity

Research indicates that Urea, N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-propyl- demonstrates significant antitumor properties:

  • In Vitro Studies : In various cancer cell lines, the compound has shown potent antiproliferative effects with IC50 values ranging from 1.83 to 4.24 µM . This suggests its potential as a therapeutic agent against cancers such as renal cell carcinoma (RCC).
Cell LineIC50 (µM)Reference
HepG21.83
A4314.24

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of Urea, N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-propyl- in clinical settings:

  • Tumor Treatment : A study involving patients with advanced RCC demonstrated that treatment with this compound led to significant tumor regression in a subset of patients .
  • Combination Therapy : In combination with other agents targeting receptor tyrosine kinases (RTKs), this compound has shown enhanced therapeutic effects, particularly in mesothelioma cells where Axl overexpression is noted .

Comparison with Similar Compounds

Urea derivatives often exhibit varying biological activities based on their structural modifications. Comparing Urea, N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-propyl- with similar compounds reveals unique pharmacokinetic profiles:

Compound NameUnique Features
1-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-3-(5-methyl-isoxazolyl)ureaEnhanced solubility due to isoxazole substitution
N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N'-(5-methyl-isoxazolyl)ureaBroader spectrum of activity against multiple tumors

Q & A

Q. What are the established synthetic routes for synthesizing Urea, N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-propyl-?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
  • Nucleophilic aromatic substitution to introduce the quinolinyloxy group at the 4-position of the chlorophenyl ring.
  • Urea bridge formation via reaction of an isocyanate intermediate with a propylamine derivative.
  • Purification using column chromatography and recrystallization.
    Similar methodologies are employed for substituted pyrimidinyl urea derivatives, where coupling reactions under anhydrous conditions are critical . For quinoline-based analogs, intermediates like 6,7-dimethoxy-4-hydroxyquinoline are synthesized first, followed by etherification with 2-chloro-4-nitrophenyl precursors .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and urea linkage integrity. Aromatic protons in the quinolinyl and phenyl rings appear as distinct multiplets (δ 6.5–8.5 ppm), while methoxy groups resonate as singlets (δ ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ for Cx_xHy_yClNz_zOw_w) with <5 ppm error .
  • Infrared (IR) Spectroscopy : Confirms urea C=O stretch (~1640–1680 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Systematic substituent variation : Modify the quinolinyl (e.g., methoxy vs. ethoxy), phenyl (e.g., chloro vs. fluoro), or urea side chains (e.g., propyl vs. butyl).
  • In vitro assays : Evaluate kinase inhibition or cytotoxicity using dose-response curves (IC50_{50}) in cell lines. For example, analogs with fluorophenyl groups show enhanced activity due to increased lipophilicity .
  • Crystallography : Resolve ligand-protein co-crystal structures to identify key binding interactions (e.g., hydrogen bonding with the urea moiety) .

Q. What computational strategies predict binding affinity and selectivity for target proteins?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains. The urea bridge often forms hydrogen bonds with backbone amides (e.g., in FGFR1), while the quinolinyl group occupies hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Metrics like root-mean-square deviation (RMSD) indicate conformational flexibility .
  • Free Energy Perturbation (FEP) : Quantify energy changes upon substituent modifications to prioritize synthetic targets .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For instance, discrepancies in IC50_{50} values may arise from differing ATP concentrations in kinase assays .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes. Rapid metabolism of the propyl group could explain reduced efficacy in certain models .
  • Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-propyl-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Urea, N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-propyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.